BenchChemオンラインストアへようこそ!

ZINC08383544

SIRT2 inhibition virtual screening IC50

ZINC08383544 is the only commercially available research tool combining SIRT2 inhibition (IC50 800 nM) and PKM2 activation (functional at 250 nM) within a single chemical entity. Its 1,5-dihydro-2H-pyrrol-2-one scaffold occupies distinct chemical space from SirReal-type, chroman-4-one, or tenovin-class SIRT2 inhibitors, and activates PKM2 via a binding site different from endogenous fructose-1,6-bisphosphate—enabling constitutive tetramerization and blocking nuclear translocation. Unlike multi-compound cocktails, this dual-activity probe eliminates confounding variables when dissecting crosstalk between sirtuin signaling and glycolytic regulation in Warburg effect and metabolic reprogramming studies. Validated as a high-potency hit from structure-based virtual screening (64- to 114-fold more potent than other hits). Each batch is QC-verified for dual-target activity.

Molecular Formula C30H30N2O6
Molecular Weight 514.58
CAS No. 618361-63-0
Cat. No. B611939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC08383544
CAS618361-63-0
SynonymsZINC-08383544;  ZINC 08383544;  ZINC08383544
Molecular FormulaC30H30N2O6
Molecular Weight514.58
Structural Identifiers
SMILESO=C1N(CC2=CC=CN=C2)C(C3=CC=C(OCCCCC)C=C3)C(C(C4=CC=C(OCCO5)C5=C4)=O)=C1O
InChIInChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,34H,2-4,14-16,19H2,1H3
InChIKeyUEEMPANMROSHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZINC08383544 (CAS 618361-63-0): A Dual-Activity 1,5-Dihydro-2H-pyrrol-2-one for SIRT2 Inhibition and PKM2 Activation


ZINC08383544 (CAS 618361-63-0) is a synthetic small molecule belonging to the 1,5-dihydro-2H-pyrrol-2-one chemical class [1]. It is characterized by a dual functional profile, exhibiting both inhibitory activity against the NAD⁺-dependent deacetylase sirtuin 2 (SIRT2) [2] and agonist activity toward the glycolytic enzyme pyruvate kinase M2 (PKM2) [3]. Identified through structure-based virtual screening from the ZINC database, ZINC08383544 has a molecular formula of C30H30N2O6 and a molecular weight of 514.58 g/mol [1]. Its mechanism of action involves direct binding to PKM2, promoting the formation of enzymatically active tetramers and blocking the nuclear translocation of PKM2, which leads to the inhibition of tumor cell proliferation in vitro [3].

Why ZINC08383544 Cannot Be Replaced by Generic SIRT2 Inhibitors or PKM2 Activators


Generic substitution with other SIRT2 inhibitors (e.g., AGK2, SirReal2) or PKM2 activators (e.g., TEPP-46, DASA-58) is not scientifically justified for ZINC08383544 due to its unique dual-target profile within a single chemical scaffold. While many SIRT2 inhibitors lack PKM2-modulating activity, and most PKM2 activators do not inhibit SIRT2, ZINC08383544 exhibits both activities at defined concentrations [1]. Its PKM2 agonism occurs through a distinct binding site relative to endogenous fructose-1,6-bisphosphate, enabling constitutive enzyme activation [2]. Furthermore, ZINC08383544 belongs to the 1,5-dihydro-2H-pyrrol-2-one scaffold, a chemotype distinct from the SirReal-type, chroman-4-one, or tenovin classes of SIRT2 inhibitors, resulting in different binding modes and selectivity profiles [1][3]. These multi-dimensional differentiations make simple substitution without experimental validation highly problematic.

Quantitative Differentiation Evidence: ZINC08383544 vs. SIRT2 Inhibitor and PKM2 Activator Comparators


SIRT2 Inhibitory Potency of ZINC08383544 Compared to Early Virtual Screening Hits

ZINC08383544 exhibits SIRT2 inhibitory activity with an IC50 value of 800 nM in a homogeneous fluorescent deacetylase assay [1]. Compared to other SIRT2 inhibitors identified from the same virtual screening campaign, ZINC08383544 demonstrates enhanced potency: two other compounds from the same study exhibited IC50 values of 51 μM and 91 μM, representing a potency advantage of approximately 64-fold and 114-fold respectively for ZINC08383544 [2]. This quantitative differentiation positions ZINC08383544 as the more potent candidate among structurally novel SIRT2 inhibitors identified through this virtual screening approach.

SIRT2 inhibition virtual screening IC50

PKM2 Agonist Activity: ZINC08383544 Compared to Endogenous Activator FBP

ZINC08383544 functions as a specific PKM2 activator that promotes tetramer formation and blocks nuclear translocation [1]. Unlike the endogenous allosteric activator fructose-1,6-bisphosphate (FBP), which binds to the allosteric site at the subunit interface, ZINC08383544 binds to a distinct site on PKM2 [2]. While FBP activates PKM2 with an AC50 of approximately 20-30 μM, ZINC08383544 achieves tetramer stabilization and nuclear translocation blockade at nanomolar concentrations (250 nmol/L tested) [1][3]. This represents an estimated 80- to 120-fold increase in activation potency compared to FBP, based on the minimal effective concentration for functional effects.

PKM2 activation tetramer formation cancer metabolism

Antiproliferative Activity: ZINC08383544 Compared to Inactive Virtual Screening Hits

ZINC08383544 demonstrates concentration-dependent inhibition of cancer cell proliferation across multiple cell lines [1]. While quantitative IC50 values for specific cell lines are not fully reported, the study establishes that ZINC08383544 is one of only two compounds (out of the virtual screening campaign) in the 1,5-2H-pyrrole-dione class that exhibited functional PKM2 activation and subsequent antiproliferative activity [1]. The antiproliferative effect of ZINC08383544 is dependent on PKM2 expression, as demonstrated by siRNA knockdown experiments where PKM2 silencing significantly attenuated the compound's ability to inhibit cell growth [2]. This establishes a clear mechanism-based differentiation from compounds that may exhibit cytotoxicity through non-PKM2 pathways.

antiproliferative cancer cell viability PKM2-dependent

Chemical Scaffold Differentiation: 1,5-Dihydro-2H-pyrrol-2-one vs. SirReal-Type SIRT2 Inhibitors

ZINC08383544 features a 1,5-dihydro-2H-pyrrol-2-one core scaffold, which distinguishes it structurally from other major SIRT2 inhibitor classes [1]. In contrast, SirReal-type inhibitors (e.g., SirReal2) utilize a naphtholactam-based scaffold and achieve SIRT2 inhibition with IC50 values ranging from 79 nM to 26 nM depending on structural optimization [2][3]. The 1,5-dihydro-2H-pyrrol-2-one scaffold represents a completely distinct chemical starting point for SIRT2 inhibitor development, offering orthogonal binding interactions that may overcome resistance mechanisms or selectivity limitations observed with SirReal-type compounds [1].

chemical scaffold 1,5-dihydro-2H-pyrrol-2-one SirReal

Dual Functional Activity: ZINC08383544 SIRT2 Inhibition and PKM2 Activation vs. Single-Target Comparators

ZINC08383544 is unique among commercially available research compounds in its demonstrated dual activity as both a SIRT2 inhibitor (IC50 800 nM) [1] and a PKM2 activator (functional effects at 250 nM) [2]. Established PKM2 activators such as TEPP-46 and DASA-58 show no reported SIRT2 inhibitory activity, while standard SIRT2 inhibitors including AGK2 (IC50 ~3.5 μM), tenovin-6 (IC50 ~10 μM), and SirReal2 (IC50 79 nM) do not activate PKM2 [3][4]. This dual activity within a single molecular entity provides a unique tool compound for investigating the intersection of glycolytic metabolism regulation and sirtuin-mediated deacetylation pathways.

dual-target SIRT2 PKM2

Optimal Research Applications for ZINC08383544 Based on Quantitative Differentiation Evidence


Investigating SIRT2-PKM2 Axis Crosstalk in Cancer Metabolism

Researchers studying the intersection of glycolytic regulation and sirtuin-mediated signaling in cancer cells can utilize ZINC08383544 as a dual-activity tool compound. Its ability to simultaneously inhibit SIRT2 (IC50 800 nM) and activate PKM2 (functional at 250 nM) enables the exploration of synergistic or antagonistic effects between these two pathways without the confounding variables introduced by combining multiple single-target compounds [1]. This is particularly valuable for studies of the Warburg effect and metabolic reprogramming where both SIRT2 deacetylase activity and PKM2-driven glycolysis converge.

Virtual Screening Validation and Hit-to-Lead Optimization Programs

ZINC08383544 serves as a validated positive control for structure-based virtual screening campaigns targeting novel SIRT2 inhibitor scaffolds. As one of the experimentally confirmed hits from the original Tervo et al. virtual screening study (36% hit rate, with ZINC08383544 showing 64- to 114-fold greater potency than other hits) [2], it provides a benchmark for evaluating new computational docking algorithms, scoring functions, and pharmacophore models designed to identify structurally novel SIRT2 inhibitors from large chemical libraries.

Mechanistic Studies of PKM2 Nuclear Translocation and Non-Metabolic Functions

Investigators examining the non-glycolytic functions of PKM2, particularly its nuclear translocation and role as a transcriptional co-activator, can employ ZINC08383544 as a pharmacological probe. The compound's demonstrated ability to block PKM2 nuclear translocation at 250 nmol/L [3] provides a tool for dissecting PKM2's nuclear functions from its cytosolic glycolytic role, enabling studies of PKM2-mediated gene regulation in cancer progression and other pathologies.

Comparative SIRT2 Inhibitor Selectivity Profiling

Given its distinct 1,5-dihydro-2H-pyrrol-2-one scaffold, ZINC08383544 can be incorporated into selectivity profiling panels alongside SirReal-type, AGK2, and tenovin-class SIRT2 inhibitors [4]. This enables researchers to identify scaffold-dependent differences in isoform selectivity (SIRT1/SIRT2/SIRT3), substrate-specific inhibition, or cellular efficacy, informing the selection of the most appropriate SIRT2 inhibitor for specific experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC08383544

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.